molecular formula C24H35N5O5S2 B10847913 cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)

cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)

Cat. No.: B10847913
M. Wt: 537.7 g/mol
InChI Key: HNLHPMBNXUOXHG-OKZBNKHCSA-N
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Description

Its structure features:

  • L-Am7(S2Py): A modified amino acid with a thioacetyl pyridine (S2Py) moiety, critical for HDAC binding and inhibition .
  • Aib (2-aminoisobutyric acid): A non-proteinogenic amino acid that enforces conformational rigidity, enhancing target selectivity .
  • D-Proline: The D-configuration promotes stable folded conformations via CH-π interactions, as observed in related cyclo(Pro-Xxx) systems .

This compound was synthesized via solid-phase peptide synthesis using reagents like HATU and DIEA, followed by cyclization and purification via HPLC . Its molecular weight, confirmed by HR-FAB-MS, is 598.25 Da (calculated) .

Properties

Molecular Formula

C24H35N5O5S2

Molecular Weight

537.7 g/mol

IUPAC Name

(3S,9S,12R)-3-(hydroxymethyl)-6,6-dimethyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C24H35N5O5S2/c1-24(2)23(34)27-17(15-30)22(33)29-13-8-10-18(29)21(32)26-16(20(31)28-24)9-4-3-7-14-35-36-19-11-5-6-12-25-19/h5-6,11-12,16-18,30H,3-4,7-10,13-15H2,1-2H3,(H,26,32)(H,27,34)(H,28,31)/t16-,17-,18+/m0/s1

InChI Key

HNLHPMBNXUOXHG-OKZBNKHCSA-N

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CO)C

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CO)C

Origin of Product

United States

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibiting these enzymes can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound relevant in cancer therapy.

Case Study: Inhibition Mechanism
Research indicates that cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) effectively inhibits HDAC activity, which has been linked to the re-expression of differentiation-inducing genes in cancer cells. This mechanism suggests its potential use in treating various malignancies where HDAC activity is dysregulated .

Epigenetic Regulation

The compound also plays a significant role in the regulation of gene expression through epigenetic mechanisms. By modulating histone acetylation levels, cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) can influence cellular processes such as differentiation, proliferation, and apoptosis.

Data Table: Impact on Gene Expression

Gene TargetEffect of Cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)Reference
NR1D2Deacetylation inhibition
CLOCK-ARNTL/BMAL1Enhanced transcriptional activity
PER1Repression alleviation

Cancer Therapy

The ability of cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) to inhibit HDACs positions it as a promising candidate for cancer therapeutics. Its selective action on specific HDAC isoforms can potentially minimize side effects compared to conventional therapies.

Case Study: Preclinical Trials
Preclinical studies have demonstrated that cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) reduces tumor growth in xenograft models by promoting apoptosis and differentiation in cancer cells . These findings support further exploration into clinical applications.

Neurodegenerative Diseases

Another emerging application is in the treatment of neurodegenerative diseases, where HDAC inhibition may help alleviate symptoms by enhancing neuroprotective gene expression and improving neuronal survival.

Research Findings
Studies have shown that HDAC inhibitors can promote neurogenesis and protect against neurotoxic insults, suggesting that cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) could be beneficial in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Methylated Phenylalanine Derivatives

A series of analogs were synthesized by replacing L-Ser with modified phenylalanine residues (Table 1). Key findings include:

Table 1: Structural and Conformational Comparison of HDACi Cyclic Peptides

Compound Name Residues Modifications Molecular Weight (Da) Key Features
cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) L-Ser None 598.25 (calc) Hydroxyl group for solubility
cyclo[-L-Am7(S2Py)-Aib-L-Phe-D-Pro-] L-Phe Phe substitution 612.27 (calc) Aromatic Phe enhances hydrophobicity
cyclo[-L-Am7(S2Py)-Aib-L-Phe(4-Me)-D-Pro-] L-Phe(4-Me) 4-Methyl-Phe 612.27 (calc) Methyl group stabilizes CH-π interactions
  • Methylation at the 4-position of Phe further stabilizes folded conformations via CH-π interactions, as seen in cyclo(D-Pro-L-Xxx) systems .
  • Conformational Rigidity : Aib and D-Pro enforce a rigid scaffold, critical for maintaining the S2Py moiety in an optimal orientation for HDAC binding .

Comparison with Cyclo(Pro-Xxx) Systems

Studies on cyclo(Pro-Xxx) compounds (e.g., cyclo(D-Pro-L-Phe)) reveal:

  • CH-π Interactions : Cyclo(D-Pro-L-Xxx) exhibits stronger CH-π interactions than cyclo(L-Pro-L-Xxx), leading to folded conformations. For example, H9 proton shifts in cyclo(D-Pro-L-Xxx) are ~2.43 ppm (folded) vs. ~4.05 ppm (extended) in cyclo(L-Pro-L-Xxx) .
  • Solvent Sensitivity : Cyclo(L-Pro-L-Xxx) adopts extended conformations in deuterated organic solvents (e.g., CD3OD), while cyclo(D-Pro-L-Xxx) remains folded . This suggests that D-Pro in cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) may enhance conformational stability in aqueous environments.

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with selecting a resin compatible with Fmoc/tBu strategies. Wang resin or 2-chlorotrityl chloride resin is preferred due to their stability under basic conditions and high loading capacities (0.2–0.7 mmol/g). For cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-), 2-chlorotrityl chloride resin is often chosen to minimize racemization during C-terminal anchoring. The first amino acid (D-Pro) is loaded using dichloromethane (DCM) and diisopropylethylamine (DIPEA) at a 2:1 molar ratio relative to resin capacity.

Table 1: Resin Loading Parameters

Resin TypeLoading Capacity (mmol/g)Solvent SystemAnchoring Efficiency
2-Chlorotrityl Chloride0.71DCM/DIPEA (4:1)95–98%
Wang Resin0.25DMF/DIPEA (10:1)85–90%

Sequential Amino Acid Coupling

The linear precursor is assembled using Fmoc-protected amino acids. Key steps include:

  • Deprotection : 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups.

  • Coupling : Activated amino acids (4 eq) using HBTU/HOBt (3.8 eq) and DIPEA (6 eq) in DMF for 1–4 hours per residue. Aib (α-aminoisobutyric acid) and L-Ser(Bzl) require extended coupling times (4–6 hours) due to steric hindrance.

Table 2: Coupling Efficiency for Challenging Residues

Amino AcidCoupling AgentTime (h)Yield (%)
AibHBTU/HOBt/DIPEA678–82
L-Ser(Bzl)COMU/DIPEA485–88
D-ProHATU/DIPEA292–95

Incorporation of S2Py Moiety

The S2Py (pyridin-2-yldisulfanyl) group is introduced at the Am7 position via post-synthetic modification. After deprotection of a cysteine or homocysteine residue, the thiol is reacted with 2,2'-dithiodipyridine (DTDP) in DMF under argon, achieving >90% disulfide formation.

Cyclization Strategies

On-Resin vs. Solution-Phase Cyclization

Cyclization is critical for conformational stability. Two primary methods are employed:

On-Resin Cyclization

  • Activation : The N-terminal Fmoc group is removed, and the free amine is activated with PyBOP (6 eq) and HOAt (6 eq) in DMF.

  • Efficiency : Yields 60–70% cyclic product but risks resin swelling issues with hydrophobic sequences.

Solution-Phase Cyclization

  • Conditions : Linear peptide (1.25 mM) in DCM with HBTU (3 eq) and DIPEA (1% v/v) for 72 hours.

  • Dilution Effect : Concentrations <2 mM minimize dimerization, achieving 75–85% cyclization yields.

Table 3: Cyclization Optimization Data

MethodCyclization AgentSolventTime (h)Yield (%)Purity (%)
On-ResinPyBOP/HOAtDMF246580
Solution-PhaseHBTU/DIPEADCM728292

Head-to-Tail vs. Side-Chain Anchoring

Recent advances use side-chain anchoring with ornithine or lysine residues to facilitate macrocyclization. The δ-amine of ornithine is anchored to Wang resin, enabling cyclization after linear synthesis. This method reduces steric strain, improving yields by 15–20% compared to traditional head-to-tail approaches.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude cyclic peptides are purified via reverse-phase HPLC using:

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Gradient : 10–80% acetonitrile in 0.1% TFA over 35 minutes.

  • Purity : >95% achieved after two purification cycles.

Mass Spectrometry and NMR Validation

  • HRMS : [M+H]+ observed at m/z 537.20796 (calculated 537.20796).

  • NMR : Key signals include δ 7.85–8.10 (pyridinyl protons) and δ 4.20–4.50 (Aib α-protons).

Table 4: Analytical Data for Cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)

TechniqueKey ObservationsSource Correlation
HRMSm/z 537.20796 (Δ <1 ppm)
1H NMR (500 MHz)δ 1.15 (Aib CH3), δ 3.10–3.40 (D-Pro CH2)
HPLC Retention26.7 min (30–80% ACN gradient)

Challenges and Mitigation Strategies

Racemization During Cyclization

D-Pro and L-Ser residues are prone to epimerization under basic conditions. Mitigation includes:

  • Low-Temperature Coupling : Conduct cyclization at 4°C to reduce base-induced racemization.

  • Pseudoproline Dipeptides : Incorporate Thr(CMe,Mepro) or Ser(CMe,Mepro) to disrupt β-sheet aggregation.

Disulfide Bond Stability

The S2Py group is susceptible to reduction by thiols. Storage under argon with 0.1% TFA stabilizes the disulfide bond.

Scalability and Industrial Applications

Current protocols yield 50–100 mg of peptide per gram of resin, suitable for preclinical studies. Scaling to multi-gram quantities requires:

  • Continuous Flow SPPS : Reduces reagent consumption by 40%.

  • Machine Learning Optimization : Predictive models for coupling efficiency and cyclization yields .

Q & A

Q. What are the key structural features of cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-), and how are they experimentally confirmed?

The compound’s structure includes a cyclic peptide backbone with non-canonical amino acids (Aib, D-Pro), a thioester-modified residue (S2Py), and a constrained conformation due to cyclization. Structural confirmation relies on:

  • HR-FAB-MS : To verify molecular mass (e.g., observed 598.2478 vs. calculated 598.2522 for analogs in the same series) .
  • NMR spectroscopy : For backbone conformation analysis (e.g., δ 1.34 ppm for Aib methyl groups, δ 4.17 ppm for serine hydroxyl protons) .
  • HPLC purity validation : Retention time (e.g., 7.73 min) and chromatographic profile ensure compound homogeneity .

Q. What synthetic strategies are employed for cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)?

The synthesis involves:

  • Solid-phase peptide synthesis (SPPS) : Using HATU/DIEA as coupling reagents for non-natural amino acids like Aib .
  • Cyclization via intramolecular amide bond formation : Conducted in diluted DMF or DCM to minimize oligomerization .
  • Post-synthetic modifications : Thioesterification with 2-PDS (2,2'-dithiodipyridine) to introduce the S2Py group .

Q. How is the compound’s HDAC inhibitory activity initially assessed?

  • Fluorometric HDAC assays : Using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC50 values .
  • Cell viability assays : Testing against cancer cell lines (e.g., MCF-7, Hela) with IC50 ranges reported (e.g., 0.5–5.0 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylated Phe residues) impact HDAC inhibition and selectivity?

Comparative studies of analogs (e.g., cyclo[-L-Am7(S2Py)-Aib-L-Phe(4-Me)-D-Pro-]) reveal:

  • Steric effects : Methylation at Phe-4 increases HDAC1/2 selectivity by 1.5-fold vs. non-methylated analogs .
  • Data interpretation : Use molecular docking to correlate substituent positions with binding pocket interactions. Validate with Western blotting for histone acetylation levels .

Q. What experimental variables influence low synthetic yields (e.g., 9.8% for analog 3), and how can they be optimized?

  • Coupling efficiency : Replace DCC/HOBt with HATU/DIEA to improve Aib incorporation yields by ~20% .
  • Cyclization conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) to reduce side reactions.
  • Purification challenges : Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile/water) to isolate cyclic vs. linear byproducts .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Assay validation : Confirm HDAC inhibition in cell lysates (via fluorometric assays) and correlate with cellular IC50 values.
  • Membrane permeability : Measure logP values (e.g., via shake-flask method) to assess compound uptake discrepancies .
  • Metabolic stability : Use LC-MS to identify degradation products in cell culture media .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-response data?

  • Four-parameter logistic regression : Fit sigmoidal curves to calculate IC50 values (95% confidence intervals) .
  • ANOVA with post-hoc tests : Compare means across analogs (e.g., Tukey’s HSD for multiple comparisons) .

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